molecular formula C11H14N2O3 B13680629 N-pyridin-2-ylmethyl-malonamic acid ethyl ester

N-pyridin-2-ylmethyl-malonamic acid ethyl ester

Cat. No.: B13680629
M. Wt: 222.24 g/mol
InChI Key: ZNDTYOMJQDSUOV-UHFFFAOYSA-N
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Description

N-pyridin-2-ylmethyl-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives This compound is characterized by the presence of a pyridine ring attached to a malonamic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-ylmethyl-malonamic acid ethyl ester typically involves the reaction of malonic acid diethyl ester with pyridine-2-carboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-ylmethyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-pyridin-2-ylmethyl-malonamic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-pyridin-2-ylmethyl-malonamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-malonamic acid ethyl ester
  • N-ethyl-malonamic acid ethyl ester
  • N-pyridin-3-ylmethyl-malonamic acid ethyl ester

Uniqueness

N-pyridin-2-ylmethyl-malonamic acid ethyl ester is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-oxo-3-(pyridin-2-ylmethylamino)propanoate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-10(14)13-8-9-5-3-4-6-12-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

ZNDTYOMJQDSUOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NCC1=CC=CC=N1

Origin of Product

United States

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